molecular formula C18H14BrNO5S2 B1682699 2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid CAS No. 518303-20-3

2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

Cat. No. B1682699
M. Wt: 468.3 g/mol
InChI Key: WUGANDSUVKXMEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol was synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: OC(=O)CSc1cc(NS(=O)(=O)c2ccc(Br)cc2)c2ccccc2c1O . This indicates that the compound contains a bromophenyl group, a sulfonylamino group, a hydroxynaphthalenyl group, and a sulfanylacetic acid group .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H14BrNO5S2 and it has a molecular weight of 468.30 .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, including derivatives of 2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid, is crucial in organic chemistry. These compounds are obtained through hydrolytic transformations under specific conditions, showcasing their potential in creating a variety of chemically active molecules for further research applications (Rudyakova et al., 2006).

Antimicrobial and Cytotoxicity Studies

Sulfonamide derivatives, including those related to the chemical structure , have been synthesized and evaluated for their antimicrobial activities and cytotoxicity. These studies are pivotal in the development of new pharmaceuticals, providing insights into the compounds' effectiveness against various bacteria and cancer cells without affecting normal cells, indicating their potential therapeutic applications (Durgun et al., 2017).

Environmental and Biological Process Stimulators

Hydroxyalkylammonium salts derived from organylsulfanyl(sulfinyl, sulfonyl)acetic acids demonstrate specific biological activity, such as growth stimulation in beneficial bacteria, yeasts, and fungi. These compounds are of interest in biotechnology for enhancing processes like the manufacture of fodder, baker’s yeasts, citric acid production, and more, showcasing their versatility and application in environmental biotechnology (Mirskova et al., 2008).

Tumor Necrosis Factor-Alpha (TNF-α) Inhibition

Compounds structurally related to 2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid have been studied for their inhibition properties against tumor necrosis factor-α (TNF-α) and matrix metalloproteinase (MMP), indicating their potential in therapeutic applications for inflammatory diseases and cancer (Venkatesan et al., 2004).

Fluorescent Sensing for CN- in Water

The use of compounds derived from similar chemical structures for the selective recognition of CN- anions in water through supramolecular self-assembly demonstrates an innovative approach in environmental monitoring and safety. This application highlights the compound's utility in developing sensitive and selective sensors for hazardous materials (Shi et al., 2013).

properties

IUPAC Name

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGANDSUVKXMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
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2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Reactant of Route 3
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Reactant of Route 4
Reactant of Route 4
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Reactant of Route 5
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Reactant of Route 6
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

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